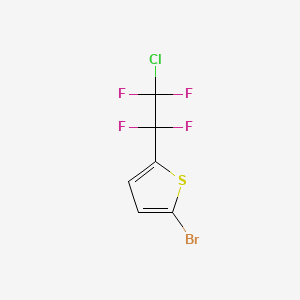
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine, chlorine, and fluorine atoms in this compound makes it highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the bromination of 5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluorothiophene
- 2-Chloro-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
Uniqueness
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is unique due to the presence of multiple halogen atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2792202-16-3 |
|---|---|
Molekularformel |
C6H2BrClF4S |
Molekulargewicht |
297.50 g/mol |
IUPAC-Name |
2-bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene |
InChI |
InChI=1S/C6H2BrClF4S/c7-4-2-1-3(13-4)5(9,10)6(8,11)12/h1-2H |
InChI-Schlüssel |
GQPXUKSEEZXRDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


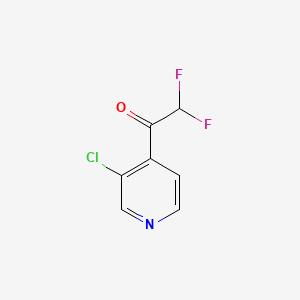
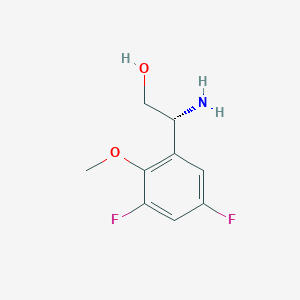
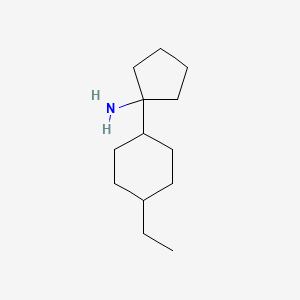


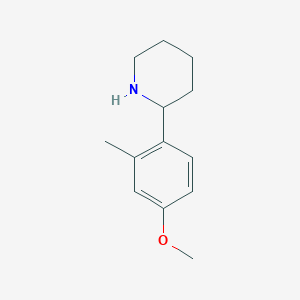



![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
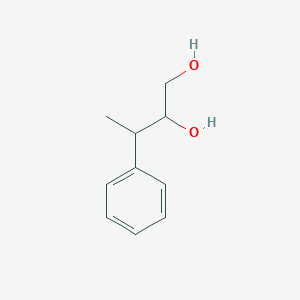
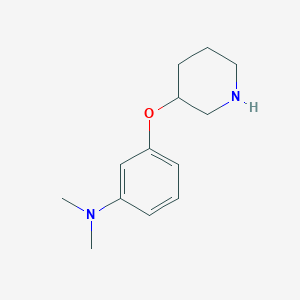
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
